

An In-Depth Technical Guide to Dihydrotanshinone I: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Dihydrotanshinone I

Cat. No.: B1244461

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I is a lipophilic abietane diterpenoid quinone extracted from the dried root and rhizome of *Salvia miltiorrhiza* Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1][2][3] As one of the major bioactive constituents of Danshen, **Dihydrotanshinone I** has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[4] This technical guide provides a comprehensive overview of its physical and chemical properties, key biological signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

Dihydrotanshinone I presents as a red, needle-like crystalline powder.[1] It is a member of the tanshinone family, characterized by a diterpenoid quinone structure.

General and Physical Properties

The primary physical characteristics of **Dihydrotanshinone I** are summarized in the table below.

Property	Value	Source(s)
Appearance	Red powder / Red needle-like crystals	
Melting Point	214.0 to 218.0 °C	
Boiling Point	479.2 ± 45.0 °C (Predicted)	
Density	1.32 ± 0.1 g/cm ³ (Predicted)	

Chemical Identifiers

Key chemical identifiers for **Dihydrotanshinone I** are essential for database searches and regulatory documentation.

Identifier	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₄ O ₃	
Molecular Weight	278.30 g/mol	
CAS Number	87205-99-0	
IUPAC Name	(1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione	

Solubility

Dihydrotanshinone I is a lipophilic compound with poor aqueous solubility.

Solvent	Solubility	Source(s)
Water	Slightly soluble / 12.9 mg/L (estimated)	
Ethanol	Soluble; 1 mg/mL	
DMSO	Soluble; 3.85 mg/mL	
Methanol	Soluble	
Acetone	Soluble	
Ether	Soluble	
Benzene	Soluble	

Stability and Storage

Proper storage is crucial to maintain the integrity of **Dihydrotanshinone I**.

- **Storage Conditions:** Recommended storage is at 2-8°C, protected from light. For long-term storage, powder can be kept at -20°C for up to 3 years, and solutions in solvent can be stored at -80°C for up to 1 year.
- **Chemical Stability:** While generally stable under recommended conditions, one study noted that **Dihydrotanshinone I** concentrations can decrease in DMSO and aqueous solutions over 24 hours.

Spectral Data

Spectroscopic data is fundamental for the identification and quantification of **Dihydrotanshinone I**.

Technique	Data and Interpretation	Source(s)
UV-Vis	Maximum absorbance (λ_{max}) at 239 nm.	
^{13}C NMR	A literature reference points to ^{13}C NMR data being available in Phytochemistry, 30, 2791 (1991). The data is accessible through spectral databases.	
Mass Spec.	Molecular Ion: $[\text{M}+\text{H}]^+$. Fragmentation patterns are used to identify metabolites, which primarily involve dehydrogenation, hydroxylation, and furan ring cleavage.	
FT-IR	Expected peaks include C=O stretching for the quinone system ($\sim 1650\text{-}1700\text{ cm}^{-1}$), C-O stretching for the furan ring ($\sim 1000\text{-}1300\text{ cm}^{-1}$), and C-H stretching for aromatic and aliphatic groups ($\sim 2850\text{-}3100\text{ cm}^{-1}$).	

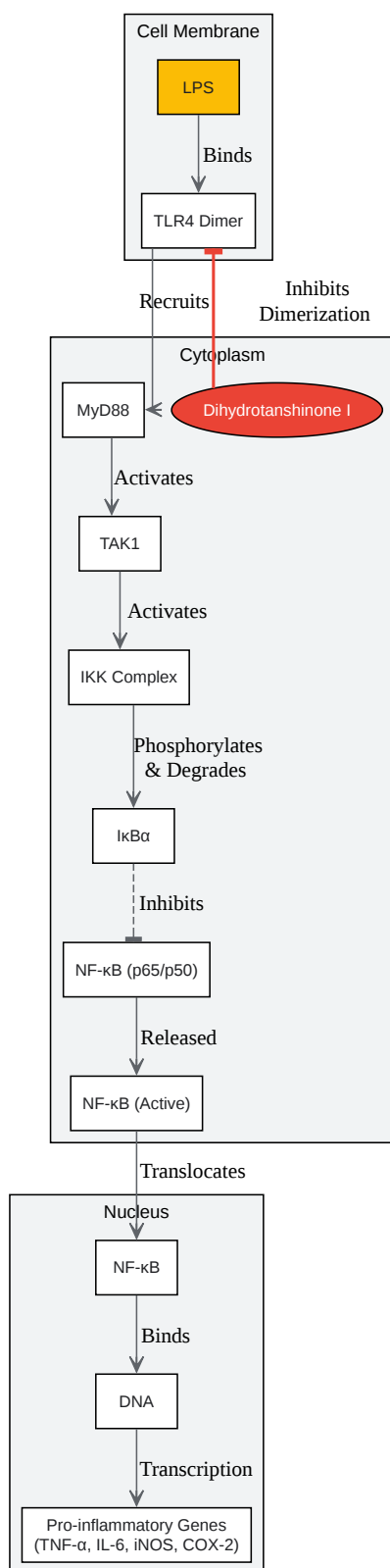
Biological Activities and Signaling Pathways

Dihydrotanshinone I exerts its pharmacological effects by modulating several key cellular signaling pathways. Its primary activities are centered around anti-inflammatory, anti-cancer, and cardiovascular protective mechanisms.

Anti-Inflammatory Activity: TLR4/NF- κ B Pathway

In inflammatory conditions, **Dihydrotanshinone I** has been shown to inhibit the production of pro-inflammatory mediators. This is achieved primarily through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS),

Dihydrotanshinone I can block TLR4 dimerization, which in turn prevents the recruitment of the adaptor protein MyD88. This disruption inhibits the downstream activation of NF- κ B, a master regulator of inflammation, leading to decreased expression of inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, as well as enzymes like iNOS and COX-2.

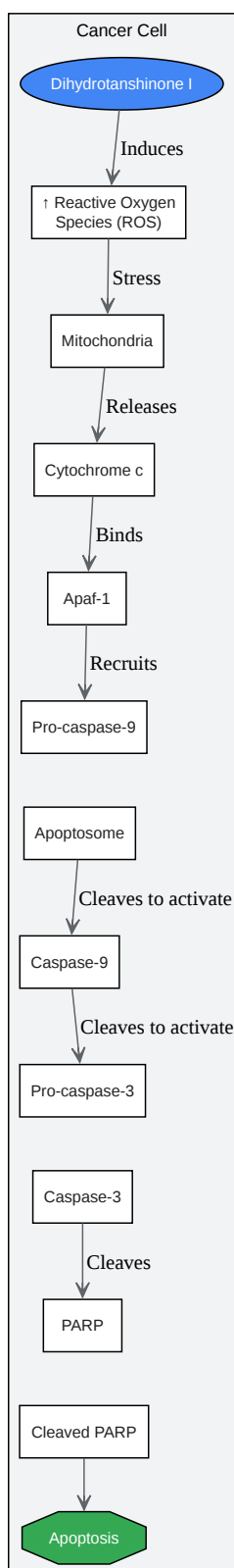


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Caption: Anti-inflammatory pathway of **Dihydrotanshinone I**.

Anti-Cancer Activity: Caspase-Dependent Apoptosis

Dihydrotanshinone I induces programmed cell death (apoptosis) in various cancer cell lines. The mechanism is often caspase-dependent and can be triggered by internal stressors, such as an increase in reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.



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Caption: Caspase-dependent apoptosis induced by **Dihydrotanshinone I**.

Experimental Protocols

The following section details methodologies for the isolation and biological evaluation of **Dihydrotanshinone I**.

Isolation from *Salvia miltiorrhiza*

This protocol describes a common method for extracting and purifying **Dihydrotanshinone I** and other tanshinones.

A. Crude Extraction

- **Maceration:** Powder the dried roots of *S. miltiorrhiza*.
- **Solvent Extraction:** Reflux 1 kg of the powdered root with 95% ethanol at a 1:10 (w/v) ratio for 2 hours. Repeat the extraction twice.
- **Concentration:** Pool the ethanol extracts, filter, and concentrate using a rotary evaporator under vacuum to remove the solvent.
- **Resuspension:** Dilute the resulting crude extract with deionized water.

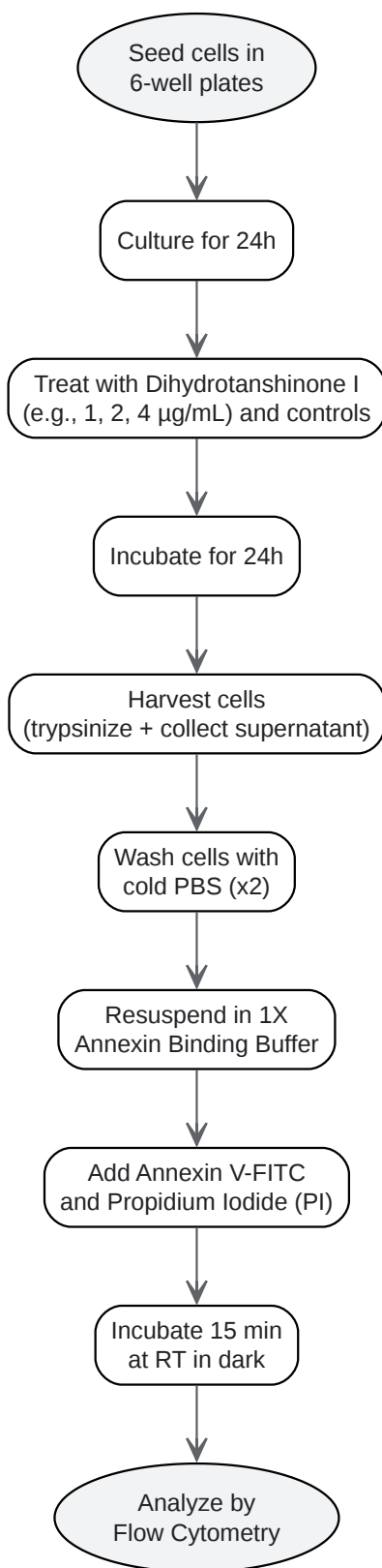
B. Purification by Column Chromatography

- **Resin Selection:** Use a macroporous adsorption resin (e.g., D101) for initial enrichment.
- **Loading:** Load the resuspended crude extract onto the equilibrated D101 column.
- **Fractionation:** Elute the column with a stepwise gradient of ethanol in water.
 - Wash with 0% and 45% ethanol to remove impurities.
 - Elute the target tanshinones with 90% ethanol.
- **Semi-Preparative HPLC**
 - **Column:** Use a C18 reverse-phase column (e.g., Waters RP-C18, 150 x 4.6 mm, 5 μ m).

- Mobile Phase: Use a gradient of methanol (Solvent A) and water with 0.1% acetic acid (Solvent B).
- Gradient: A typical gradient can be 55-90% Solvent A over 45 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor the eluent at 254 nm.
- Collection: Collect the fraction corresponding to the retention time of a **Dihydrotanshinone I** standard.

In Vitro Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with **Dihydrotanshinone I**.



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Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Cultured cells and appropriate culture medium
- **Dihydrotanshinone I** stock solution (in DMSO)

Protocol:

- Cell Seeding: Seed cells (e.g., 1×10^6 cells/well) in 6-well plates and allow them to adhere overnight.
- Treatment: Treat cells with various concentrations of **Dihydrotanshinone I** (e.g., 1, 2, 4 $\mu\text{g/mL}$) and a vehicle control (DMSO) for a specified period (e.g., 24 hours).
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each well and centrifuge at $300 \times g$ for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
- Staining:
 - Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI solution to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

- Interpretation:
 - Annexin V(-) / PI(-): Live cells
 - Annexin V(+) / PI(-): Early apoptotic cells
 - Annexin V(+) / PI(+): Late apoptotic or necrotic cells
 - Annexin V(-) / PI(+): Necrotic cells

Conclusion

Dihydrotanshinone I is a pharmacologically significant natural product with well-defined physical and chemical properties. Its potent anti-inflammatory and anti-cancer activities are mediated through the modulation of critical cellular signaling pathways, including NF-κB and caspase-dependent apoptosis. The standardized protocols provided herein offer a foundation for researchers to further investigate its therapeutic potential and mechanism of action in various disease models. Continued research into this compound may lead to the development of novel therapeutics for inflammatory diseases and cancer.

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